(Z)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide

Description

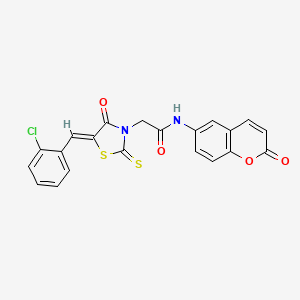

This compound belongs to the class of thiazolidinone derivatives fused with acetamide and coumarin moieties. Its structure features:

- A 2-chlorobenzylidene group at the 5-position of the thiazolidinone ring.

- A 4-oxo-2-thioxothiazolidin-3-yl core, which is a sulfur-containing heterocycle known for diverse bioactivity.

- An N-(2-oxo-2H-chromen-6-yl)acetamide substituent, linking the coumarin (a benzopyrone derivative) to the thiazolidinone scaffold.

Properties

IUPAC Name |

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClN2O4S2/c22-15-4-2-1-3-12(15)10-17-20(27)24(21(29)30-17)11-18(25)23-14-6-7-16-13(9-14)5-8-19(26)28-16/h1-10H,11H2,(H,23,25)/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIGIXFATMZWKD-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H13ClN2O4S2

- Molecular Weight : 432.9 g/mol

- CAS Number : 426238-10-0

The compound's biological activity can be attributed to its structural features, particularly the thiazolidine ring and the 2-chlorobenzylidene moiety. These components have been shown to interact with various biological targets, influencing enzymatic activities and cellular processes.

-

Antimicrobial Activity :

- Derivatives of thiazolidine compounds have demonstrated significant antimicrobial properties. For instance, compounds similar to this compound exhibit activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with minimal inhibitory concentrations (MIC) ranging from 16 to 32 mg/ml .

-

Anticancer Activity :

- Studies have shown that thiazolidine derivatives can inhibit cancer cell proliferation. For example, a related compound was evaluated against various human cancer cell lines (A549, PC-3, HepG2) with IC50 values between 7.0 to 20.3 µM . The mechanism involves disrupting microtubule dynamics, which is crucial for cell division.

- Enzyme Inhibition :

Study 1: Anticancer Activity Evaluation

In a study published in MDPI, the anticancer potential of thiazolidine derivatives was assessed using proliferation assays. The results indicated that certain derivatives significantly inhibited the growth of cancer cells, suggesting their potential as therapeutic agents in oncology .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar thiazolidine compounds. The results demonstrated effective inhibition against pathogenic bacteria, highlighting the importance of this class of compounds in developing new antibiotics .

Data Table: Biological Activities

Scientific Research Applications

Synthesis of Related Compounds

This compound serves as a versatile building block in organic synthesis. Its thiazolidinone framework allows for the development of various derivatives through chemical modifications such as oxidation, reduction, and substitution reactions. These derivatives can be used to explore structure-activity relationships (SAR) that are crucial for drug development.

Reaction Mechanisms

The compound can undergo several types of reactions:

- Oxidation: Utilizing agents like hydrogen peroxide can convert the thiazolidinone into more reactive species.

- Reduction: Reducing agents such as sodium borohydride can facilitate the formation of alcohols or amines from the carbonyl groups present.

- Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Antimicrobial Activity

Research indicates that compounds similar to (Z)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives based on thiazolidinones demonstrate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

Anticancer Potential

In silico studies suggest that this compound may inhibit key enzymes involved in cancer progression, such as lipoxygenases. Molecular docking studies have shown promising interactions with these targets, indicating potential as an anticancer agent . Further experimental validation is necessary to confirm these findings.

Anti-inflammatory Properties

The compound's structural components suggest it may have anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases .

Drug Development

Given its unique structure and biological activities, this compound is being investigated as a potential drug candidate. Its ability to modulate biological pathways makes it an attractive target for developing new therapeutics aimed at various diseases, including infections and cancer.

Formulation Development

In pharmaceutical applications, understanding the solubility and stability of this compound is crucial for formulation development. Its chemical properties can be optimized to enhance bioavailability and therapeutic efficacy.

Material Science

The unique chemical structure allows for applications in material science where thiazolidinone derivatives can be utilized in creating novel materials with specific properties.

Specialty Chemicals Production

In industry, this compound can serve as an intermediate in synthesizing specialty chemicals used across various sectors including agriculture and cosmetics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s closest analogs include derivatives with modifications in the benzylidene substituent, acetamide linkage, or heterocyclic core. Key examples are summarized below:

Key Observations:

Substituent Position Matters: The 2-chlorobenzylidene group in the target compound differs from the 4-chlorobenzylidene in compound 9 (). The coumarin-linked acetamide in the target compound contrasts with simpler aryl acetamides (e.g., 4-methoxyphenyl in compound 9), likely enhancing fluorescence properties or π-π stacking interactions .

Heterocyclic Core Modifications: Thiazolo-pyrimidine derivatives (e.g., 11a, ) exhibit higher melting points (>240°C) due to rigid fused-ring systems, whereas thiazolidinone-based compounds (e.g., compound 9) melt at lower temperatures (~180–190°C) . The target compound’s thioxothiazolidinone core may confer stronger hydrogen-bonding capacity compared to nitrile-containing analogs (e.g., 11a, 11b) .

Antioxidant and Antimicrobial Activity ():

- Analogs with 5-fluoroindole substituents (e.g., compound 6a in ) demonstrated superior antioxidant (DPPH scavenging) and antimicrobial activity, highlighting the role of electronegative groups .

- The target compound’s 2-chlorobenzylidene group may similarly enhance bioactivity via hydrophobic interactions or halogen bonding in biological targets.

Antiproliferative Activity ():

- Thiazolidinone-quinazoline hybrids (e.g., compound 5) showed mild antiproliferative effects, suggesting that the target compound’s coumarin moiety could enhance cytotoxicity through topoisomerase inhibition or intercalation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (Z)-configured thiazolidinone-coumarin hybrids like this compound?

- Methodological Answer : The compound’s core structure is synthesized via Knoevenagel condensation between 2-chlorobenzaldehyde and 4-thioxothiazolidinone derivatives, followed by coupling with coumarin acetamide intermediates. Key steps include:

- Stirring stoichiometric equivalents of aldehyde and thiazolidinone in DMF with K₂CO₃ as a base .

- Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate, 7:3) to track intermediate formation .

- Final coupling using chloroacetyl chloride under reflux with triethylamine as a catalyst .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

- Methodological Answer : The thiazolidinone-coumarin scaffold is associated with dual targeting:

- Antidiabetic Activity : Thiazolidinones act as PPAR-γ agonists, while coumarin derivatives enhance insulin sensitivity. In vivo models (e.g., Wistar rats) assess hypoglycemic activity via glucose tolerance tests .

- Anticancer Potential : The 2-thioxothiazolidinone moiety inhibits thioredoxin reductase, validated via enzyme inhibition assays (IC₅₀ < 10 µM in MCF-7 cells) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and stereochemical purity?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 45 minutes) while maintaining >90% yield. Optimal conditions: 100°C, 300 W, DMF solvent .

- Stereochemical Control : Use chiral auxiliaries (e.g., L-proline) during condensation to favor (Z)-isomer formation. Monitor via circular dichroism (CD) spectroscopy .

- Table : Comparative yields under varying conditions:

| Method | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional | 25 | 24 | 65 | 85 |

| Microwave | 100 | 0.75 | 92 | 95 |

Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Discrepancies arise from:

- Structural Variability : Minor substituent changes (e.g., 2-chloro vs. 4-chloro benzylidene) alter binding affinity. Use QSAR models to correlate substituent effects with activity .

- Assay Conditions : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity). Include positive controls (e.g., metformin for antidiabetic studies) .

Q. What computational strategies predict off-target interactions or toxicity risks?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to assess bioavailability, CYP450 inhibition, and hERG channel liability. Key parameters: LogP < 5, TPSA > 80 Ų .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability (GROMACS) over 100 ns to identify potential off-target binding (e.g., COX-2 inhibition) .

Q. How to address solubility challenges in in vitro/in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.